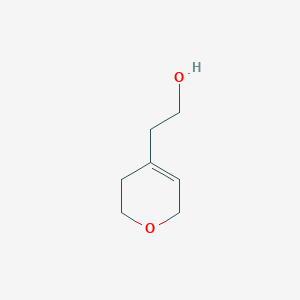
2-(3,6-Dihydro-2H-pyran-4-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,6-Dihydro-2H-pyran-4-yl)ethan-1-ol is an organic compound with the molecular formula C7H12O2 It is a derivative of dihydropyran, featuring a hydroxyl group attached to an ethyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,6-Dihydro-2H-pyran-4-yl)ethan-1-ol typically involves the reaction of 3,6-dihydro-2H-pyran with ethylene oxide under acidic conditions. The reaction proceeds via the opening of the pyran ring, followed by the addition of the ethylene oxide to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of suitable catalysts and solvents to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,6-Dihydro-2H-pyran-4-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 2-(3,6-dihydro-2H-pyran-4-yl)ethanal or 2-(3,6-dihydro-2H-pyran-4-yl)ethanoic acid.
Reduction: Formation of 2-(3,6-dihydro-2H-pyran-4-yl)ethane.
Substitution: Formation of 2-(3,6-dihydro-2H-pyran-4-yl)ethyl halides or amines.
Wissenschaftliche Forschungsanwendungen
2-(3,6-Dihydro-2H-pyran-4-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-(3,6-Dihydro-2H-pyran-4-yl)ethan-1-ol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact mechanisms involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydro-2H-pyran: A structural isomer with similar reactivity but different physical properties.
2-(3,6-Dihydro-2H-pyran-4-yl)acetic acid: Another derivative of dihydropyran with an acetic acid functional group.
3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester: A boronic acid derivative used in organic synthesis .
Uniqueness
2-(3,6-Dihydro-2H-pyran-4-yl)ethan-1-ol is unique due to its specific hydroxyl-ethyl substitution, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications in organic synthesis and pharmaceutical research .
Eigenschaften
CAS-Nummer |
65676-05-3 |
|---|---|
Molekularformel |
C7H12O2 |
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
2-(3,6-dihydro-2H-pyran-4-yl)ethanol |
InChI |
InChI=1S/C7H12O2/c8-4-1-7-2-5-9-6-3-7/h2,8H,1,3-6H2 |
InChI-Schlüssel |
UWKOCPDDTXCKJJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC=C1CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


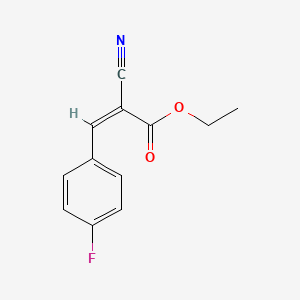
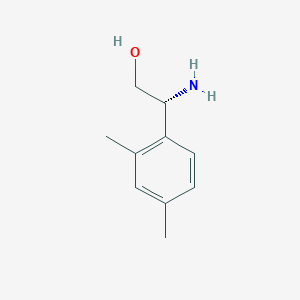
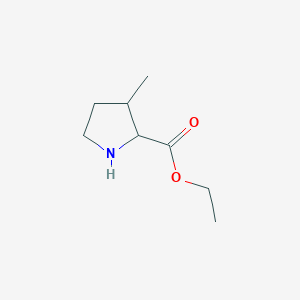
![4-Sulfocalix[4]arene, Hydrate](/img/structure/B13544781.png)
![1H-pyrazolo[4,3-b]pyridin-5-amine dihydrochloride](/img/structure/B13544782.png)
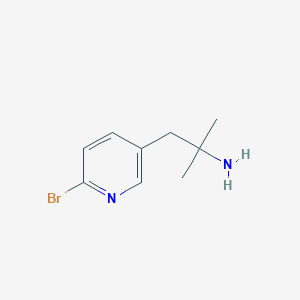
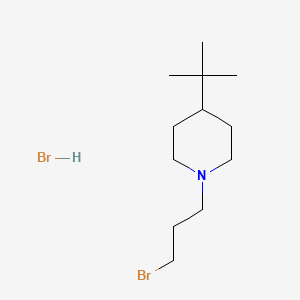
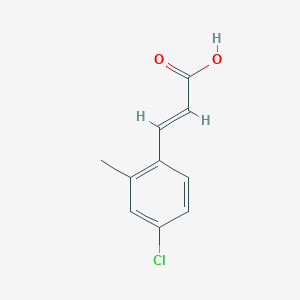

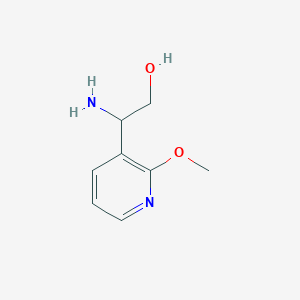
![Methyl 3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)propanoate](/img/structure/B13544829.png)
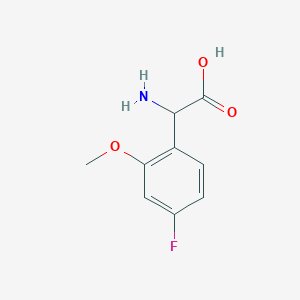
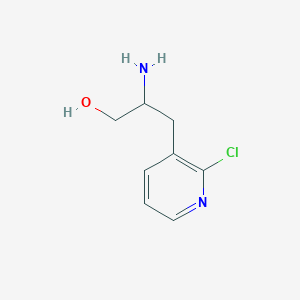
![(1-Methyl-1H-pyrazolo[4,3-b]pyridin-6-yl)boronic acid](/img/structure/B13544846.png)
